GNF-5

Descripción

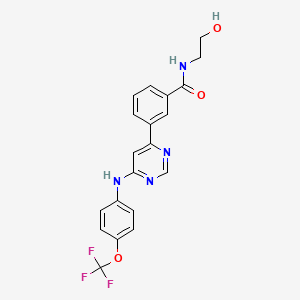

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQUYGWWHIHOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778277-15-9 | |

| Record name | GNF-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778277159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 778277-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GNF-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZUA56XMQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, also known as GNF-5, is a selective, non-ATP competitive, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] The emergence of resistance to ATP-competitive tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML) has driven the development of alternative therapeutic strategies. This compound represents a significant advancement in this area by targeting a distinct regulatory site on the Abl kinase domain, the myristate-binding pocket.[1][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on downstream signaling pathways, and relevant experimental data and protocols.

Core Mechanism of Action: Allosteric Inhibition of Bcr-Abl

This compound exerts its inhibitory effect on the Bcr-Abl oncoprotein through a novel allosteric mechanism. Unlike traditional tyrosine kinase inhibitors that compete with ATP for binding at the catalytic site, this compound binds to the myristate-binding pocket located at the C-terminus of the Abl kinase domain.[4][5] This binding event induces a conformational change in the kinase domain, stabilizing an inactive state and preventing the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.[1][4]

The structural basis for this allosteric inhibition has been elucidated through various studies, including X-ray crystallography and NMR spectroscopy.[3][6] this compound, and its analog GNF-2, bind within the hydrophobic myristate pocket, with the trifluoromethoxy group deeply buried.[5] This interaction is crucial for inducing the conformational changes that are transmitted to the ATP-binding site, ultimately leading to the inhibition of kinase function.[6]

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of Abl Kinase by this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-type Abl | ATP/NADH-coupled assay | 220 | [2] |

| T315I mutant Bcr-Abl | In combination with Nilotinib | Additive inhibitory activity | [2][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Target | Assay Type | EC50 (nM) | Reference |

| Ba/F3 p210 (wild-type Bcr-Abl) | Cell Proliferation | CellTiter-Glo | 430 | [2] |

| Ba/F3 p210 E255K mutant | Cell Proliferation | CellTiter-Glo | 580 | [2] |

| SK-HEP1 (Hepatocellular Carcinoma) | Cell Growth | Not specified | Significant inhibition | [7] |

| HepG2 (Hepatocellular Carcinoma) | Cell Growth | Not specified | Significant inhibition | [8] |

Signaling Pathways

This compound's inhibition of Bcr-Abl kinase activity leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and transformation.

Bcr-Abl Downstream Signaling

Bcr-Abl is a constitutively active tyrosine kinase that activates a multitude of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways promote uncontrolled cell growth and inhibit apoptosis. By inhibiting Bcr-Abl, this compound effectively dampens these pro-survival signals.

Caption: this compound allosterically inhibits Bcr-Abl, blocking downstream pro-survival signaling.

Skp2/p27/p21 Pathway

This compound has been shown to affect the Skp2/p27/p21 cell cycle regulatory pathway. Bcr-Abl can upregulate S-phase kinase-associated protein 2 (Skp2), an oncoprotein that promotes the degradation of the tumor suppressors p27 and p21. By inhibiting Bcr-Abl, this compound leads to the downregulation of Skp2, resulting in the stabilization and accumulation of p27 and p21. This, in turn, leads to cell cycle arrest, primarily at the G0/G1 phase.[7][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pnas.org [pnas.org]

- 4. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-growth Effects of Imatinib and GNF5 via Regulation of Skp2 in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GNF-5 selective kinase inhibitor profile

An In-Depth Technical Guide to the Selective Kinase Inhibitor Profile of GNF-5

Introduction

This compound is a selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase, a fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound operates through a non-ATP competitive mechanism.[4] It binds to the myristate-binding pocket on the C-terminal lobe of the Abl kinase domain.[4][5] This binding induces a conformational change that mimics the autoinhibitory state of the native c-Abl protein, thereby locking the kinase in an inactive state.[6] This unique mechanism of action confers high selectivity for Abl kinase and provides a strategy to overcome resistance to ATP-site inhibitors, particularly when used in combination therapies.[1][4]

Quantitative Inhibitor Profile

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity against wild-type Bcr-Abl and clinically relevant mutants.

Table 1: Biochemical and Cellular Potency of this compound

| Target | Assay Type | Potency Metric | Value | Reference |

| Wild-type Bcr-Abl | Biochemical Kinase Assay | IC50 | 220 nM | [1][2][3] |

| Wild-type Bcr-Abl transformed Ba/F3 cells | Cellular Proliferation Assay | EC50 | 430 nM | [2] |

| E255K mutant Bcr-Abl transformed Ba/F3 cells | Cellular Proliferation Assay | EC50 | 580 nM | [2] |

| Myristate site mutant E505K | Biochemical Kinase Assay | IC50 | > 10 µM | [4][7] |

| T315I mutant Bcr-Abl | Biochemical Kinase Assay | IC50 | > 10 µM (when used alone) | [4] |

Note: The T315I "gatekeeper" mutation confers resistance to most ATP-competitive inhibitors. While this compound alone is not potent against this mutant, it displays additive or synergistic inhibitory activity when combined with ATP-site inhibitors like nilotinib.[1][4][5]

Mechanism of Action and Bcr-Abl Signaling

This compound functions by allosterically inhibiting the Bcr-Abl kinase. The following diagram illustrates its mechanism.

Caption: Mechanism of allosteric inhibition by this compound.

Bcr-Abl is a constitutively active kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[8][9]

Caption: Simplified Bcr-Abl downstream signaling pathways.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the Abl kinase.

-

Principle: An ATP/NADH-coupled assay is frequently used.[2] The rate of ATP consumption by the kinase is coupled to the oxidation of NADH to NAD+, which can be measured by a decrease in absorbance at 340 nm.

-

Methodology:

-

Reagents: Recombinant Abl kinase enzyme, a specific peptide substrate, ATP, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

-

Procedure:

-

The Abl kinase is incubated with varying concentrations of this compound in a 96-well plate.[2]

-

The kinase reaction is initiated by adding the peptide substrate and ATP.

-

The coupled enzymatic reactions proceed, and the rate of NADH oxidation is monitored spectrophotometrically by measuring absorbance at 340 nm over time.[2]

-

-

Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The data are then plotted as percent inhibition versus log inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

-

Cellular Proliferation Assay (EC50 Determination)

This assay measures the effect of this compound on the proliferation of cancer cells whose growth is dependent on Bcr-Abl activity.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[2] It quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Methodology:

-

Cell Line: Murine hematopoietic Ba/F3 cells engineered to express human Bcr-Abl are used. These cells are dependent on Bcr-Abl activity for their proliferation and survival.[2]

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

-

The plates are incubated for a set period, typically 48 hours.[2]

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

-

Data Analysis: Luminescence is measured using a plate reader. The data are normalized to untreated controls, and the EC50 value is calculated by fitting the dose-response curve.

-

Inhibitor Evaluation Workflow

The development and characterization of a kinase inhibitor like this compound follows a logical progression from initial screening to in vivo validation.

Caption: General experimental workflow for kinase inhibitor profiling.

Selectivity and Resistance Profile

This compound is highly selective for Bcr-Abl. Its allosteric mechanism, targeting the myristate-binding pocket, contributes to this specificity, as this site is not conserved across the broader kinome, unlike the highly conserved ATP-binding pocket.[4][6] This contrasts with many ATP-competitive inhibitors, which can have more off-target effects.[10]

While this compound is not effective as a monotherapy against the T315I mutation, its true therapeutic potential is realized in combination with ATP-competitive inhibitors.[4] This combination can suppress the emergence of resistance mutations and effectively inhibit recalcitrant mutants like T315I, demonstrating a powerful strategy to overcome drug resistance in CML.[1][4]

References

- 1. xcessbio.com [xcessbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. labshake.com [labshake.com]

- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. ashpublications.org [ashpublications.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Target of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of the compound N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, commonly known as GNF-5. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's mechanism of action, quantitative pharmacological data, and associated experimental protocols.

Primary Biological Target: Allosteric Inhibition of Bcr-Abl Kinase

Extensive research has identified the primary biological target of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide as the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase , and its oncogenic fusion protein, Bcr-Abl . This compound acts as a selective, allosteric inhibitor, binding to the myristate-binding pocket of the Abl kinase domain. This unique mechanism of action distinguishes it from traditional ATP-competitive kinase inhibitors.

Quantitative Pharmacological Data

The inhibitory activity of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Target/Cell Line | Value |

| IC50 | Wild-type Bcr-Abl Kinase | 220 nM |

| EC50 | Ba/F3 cells transformed with wild-type Bcr-Abl | 430 nM |

| EC50 | Ba/F3 cells transformed with E255K mutant Bcr-Abl | 580 nM |

Experimental Protocols

Abl Kinase Inhibition Assay (Pyruvate Kinase/Lactate Dehydrogenase-Coupled Assay)

The determination of the in vitro inhibitory activity of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide against Bcr-Abl kinase is performed using a continuous spectrophotometric, enzyme-coupled assay.

Principle: The phosphorylation of a substrate peptide by Abl kinase consumes ATP, generating ADP. Pyruvate kinase then catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, regenerating ATP and producing pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the Abl kinase activity.

Materials and Reagents:

-

Recombinant Bcr-Abl kinase

-

Abl-specific peptide substrate (e.g., EAIYAAPFAKKK)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NADH

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2)

-

N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PEP, PK, LDH, NADH, and the Abl peptide substrate in a 96-well plate.

-

Add varying concentrations of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding Bcr-Abl kinase to the wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20 seconds) using a microplate reader.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each concentration of the compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway of Bcr-Abl and its Inhibition

Caption: Allosteric inhibition of the Bcr-Abl signaling cascade.

Experimental Workflow for Abl Kinase Inhibition Assay

Caption: Workflow for the pyruvate kinase/lactate dehydrogenase-coupled Abl kinase inhibition assay.

GNF-5 in Chronic Myelogenous Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly the T315I mutation, necessitates the development of novel therapeutic strategies. GNF-5 is a pioneering allosteric inhibitor of Bcr-Abl that offers a distinct mechanism of action by binding to the myristate-binding pocket of the Abl kinase domain. This binding induces a conformational change that inactivates the kinase, providing a therapeutic avenue to overcome resistance to traditional TKIs. This document provides an in-depth technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in CML research.

Mechanism of Action: Allosteric Inhibition of Bcr-Abl

This compound represents a significant advancement in targeting the Bcr-Abl oncoprotein. Unlike first and second-generation TKIs that compete with ATP for binding at the kinase's active site, this compound is a non-ATP competitive inhibitor.[1] It selectively binds to the myristoyl pocket on the C-terminal lobe of the Abl kinase domain.[2][3] This binding event induces and stabilizes an inactive conformation of the kinase, effectively shutting down its catalytic activity. This allosteric mechanism is crucial for its activity against certain TKI-resistant mutants. While this compound alone is not effective against the T315I "gatekeeper" mutation, it demonstrates synergistic activity when combined with ATP-competitive inhibitors like nilotinib, leading to the suppression of T315I Bcr-Abl activity.[2][4]

Signaling Pathway Diagram

References

An In-depth Technical Guide to N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5) for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, hereinafter referred to as GNF-5, is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase. Initially investigated under different contexts, its primary and most well-characterized mechanism of action is the non-ATP-competitive inhibition of Bcr-Abl, a fusion protein central to the pathogenesis of Chronic Myelogenous Leukemia (CML). This guide provides a comprehensive overview of this compound's activity in cancer cell lines, detailing its mechanism of action, quantitative data on its efficacy, and protocols for relevant in vitro studies.

Mechanism of Action

This compound exerts its inhibitory effect on Bcr-Abl through a unique allosteric mechanism. It binds to the myristate-binding pocket of the Abl kinase domain.[1][2] This binding event induces a conformational change in the ATP-binding site, rendering the kinase inactive.[2] This is in contrast to traditional ATP-competitive inhibitors that directly compete with ATP for binding.

The downstream signaling cascade of this compound inhibition involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound has been shown to downregulate the S-phase kinase-associated protein 2 (Skp2).[3][4] Skp2 is an E3 ubiquitin ligase that targets the cyclin-dependent kinase inhibitors p21 and p27 for degradation.[4][5] By inhibiting Skp2, this compound leads to the accumulation of p21 and p27, which in turn induces a cell cycle arrest at the G0/G1 phase.[3][6]

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, primarily those expressing the Bcr-Abl fusion protein. The following table summarizes the key quantitative data.

| Cell Line | Target | Parameter | Value | Reference |

| Ba/F3 | Wild-type Bcr-Abl | EC50 | 430 nM | [7] |

| Ba/F3 | E255K mutant Bcr-Abl | EC50 | 580 nM | [7] |

| Ba/F3 | E255V mutant Bcr-Abl | IC50 | 0.38 µM | [1] |

| Ba/F3 | T315I mutant Bcr-Abl | IC50 | 5 µM | [1] |

| HepG2 | - | Concentration for growth inhibition | 20 µM | [3] |

| Recombinant | Wild-type Abl Kinase | IC50 | 220 nM | [1][2][7][8] |

Signaling Pathway

The signaling pathway affected by this compound is centered on the inhibition of the Bcr-Abl kinase and the subsequent stabilization of cell cycle inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on cancer cell lines.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for a 96-well plate format to determine the IC50 or EC50 of this compound.

Materials:

-

Cancer cell line of interest (e.g., HepG2, Ba/F3)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plates for 10-14 days, changing the medium with fresh this compound every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound on a cancer cell line.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to [mdpi.com]

- 4. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Allosteric Interactions between the Myristate- and ATP-Site of the Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]

GNF-5: A Technical Guide to an Allosteric Probe of Bcr-Abl Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNF-5, a pivotal chemical probe for investigating the signaling of the Bcr-Abl fusion protein, a key driver of chronic myeloid leukemia (CML). This compound serves as a critical tool for understanding the nuances of Bcr-Abl kinase regulation and for the development of novel therapeutic strategies.

Introduction to this compound

This compound is a selective, non-ATP-competitive allosteric inhibitor of the Bcr-Abl kinase.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site, this compound binds to the myristate-binding pocket of the Abl kinase domain.[3] This unique mechanism of action leads to a conformational change in the enzyme, locking it in an inactive state. While its potency as a single agent is modest, this compound exhibits significant synergistic effects when used in combination with ATP-competitive inhibitors, such as imatinib and nilotinib.[1][2] This combination is particularly effective against the notoriously resistant T315I "gatekeeper" mutation, a common cause of treatment failure in CML.[2][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory and antiproliferative activities.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Notes |

| Wild-type Abl | Biochemical (Kinase Assay) | 220 | Non-ATP competitive inhibition.[2][5][6] |

| Myristate site mutant E505K | Biochemical (Kinase Assay) | >10,000 | Demonstrates specificity for the myristate-binding pocket.[7] |

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line/Genotype | Assay Type | EC50 (nM) | Notes |

| Ba/F3 p210 (wild-type Bcr-Abl) | Cell Viability | 430 | [1] |

| Ba/F3 p210 E255K mutant | Cell Viability | 580 | [1] |

| K562 (Bcr-Abl positive) | Cell Viability | ~1000 | [8] |

| KU812 (Bcr-Abl positive) | Cell Viability | ~1000 | [8] |

| KCL22 (Bcr-Abl positive) | Cell Viability | ~1000 | [8] |

Table 3: In Vivo Efficacy of this compound

| Model | Dosing | Outcome |

| Murine xenograft (p210 Bcr-Abl Ba/F3) | 50-100 mg/kg, twice daily (oral) | Efficacious in reducing tumor burden, though relapses were observed.[7] |

| Murine bone marrow transplantation (T315I Bcr-Abl) | 75 mg/kg this compound with nilotinib | Combination therapy led to complete disease remission and improved survival.[2][4] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound as a Bcr-Abl probe are provided below.

Bcr-Abl Kinase Assay (ATP/NADH-Coupled Assay)

This assay determines the initial velocity of Abl tyrosine kinase-catalyzed peptide phosphorylation by measuring the decrease in NADH absorbance.

Principle: The production of ADP during the kinase reaction is coupled to the oxidation of NADH to NAD+ through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified Bcr-Abl kinase domain

-

Abl peptide substrate (e.g., EAIYAAPFAKKK)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NADH

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a 96-well plate containing Assay Buffer, PEP, PK, LDH, and NADH.

-

Add the Abl peptide substrate and the purified Bcr-Abl kinase domain.

-

Add this compound at various concentrations (or a fixed concentration for single-point inhibition). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Initiate the reaction by adding a final concentration of ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period.

-

The initial velocity of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.

Materials:

-

Bcr-Abl expressing cell lines (e.g., Ba/F3-p210, K562)

-

Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound dissolved in DMSO

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the Bcr-Abl expressing cells into opaque-walled multiwell plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value.

Western Blotting for Bcr-Abl Downstream Signaling

This technique is used to assess the phosphorylation status of Bcr-Abl substrates, such as CrkL and STAT5, as a measure of Bcr-Abl kinase activity within the cell.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.

Materials:

-

Bcr-Abl expressing cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-CrkL (Tyr207), anti-CrkL, anti-phospho-STAT5, anti-STAT5)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat Bcr-Abl expressing cells with this compound at various concentrations for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-CrkL) or a housekeeping protein (e.g., GAPDH).

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound and Bcr-Abl signaling.

Caption: Simplified Bcr-Abl signaling pathway and points of inhibition.

Caption: Experimental workflow for the evaluation of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com [promega.com]

The Discovery and Synthesis of GNF-5: An Allosteric Approach to Bcr-Abl Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5 is a potent and selective allosteric inhibitor of the Bcr-Abl kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key biological assays and presents quantitative data on its inhibitory activity. Furthermore, this guide illustrates the Bcr-Abl signaling pathway and the experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's role in cancer research and drug development.

Introduction: The Emergence of an Allosteric Inhibitor

The landscape of CML treatment was revolutionized by the advent of ATP-competitive tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein. However, the emergence of resistance, particularly the formidable T315I "gatekeeper" mutation, necessitated the exploration of novel inhibitory mechanisms. This compound emerged from these efforts as a second-generation allosteric inhibitor, building upon the scaffold of its predecessor, GNF-2.[5] Unlike traditional TKIs that bind to the highly conserved ATP-binding site, this compound targets the myristoyl-binding pocket of the Abl kinase domain. This unique mechanism of action allows this compound to overcome resistance to ATP-competitive inhibitors when used in combination therapy.[1][6] this compound, an N-hydroxyethyl carboxamide analog of GNF-2, was specifically designed to improve pharmacokinetic properties, making it a more viable candidate for in vivo studies and potential therapeutic applications.[7]

Mechanism of Action: Targeting the Myristoyl Pocket

This compound functions as a non-ATP-competitive inhibitor of Bcr-Abl.[4] It selectively binds to the myristoyl-binding pocket located at the C-terminal lobe of the Abl kinase domain. In the native c-Abl protein, the binding of myristate to this pocket induces and stabilizes a closed, inactive conformation of the kinase. The Bcr-Abl fusion protein lacks this N-terminal myristoyl group, leading to a constitutively active kinase. This compound mimics the action of myristate, binding to this pocket and inducing a conformational change that allosterically inhibits the kinase activity of Bcr-Abl.[6] This allosteric modulation has been shown to be effective against wild-type Bcr-Abl and, significantly, displays synergistic activity with ATP-competitive inhibitors like imatinib and nilotinib in targeting the T315I mutant.[1][5]

Bcr-Abl Signaling Pathway and this compound Inhibition

Synthesis of this compound

This compound, with the chemical name N-(2-hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, is synthesized through a multi-step process. The core of the synthesis involves a Suzuki coupling reaction to form the central bi-aryl structure, followed by an amide coupling to introduce the N-hydroxyethyl benzamide side chain.

Synthetic Scheme

A plausible synthetic route for this compound is outlined below. This is a representative scheme based on common organic synthesis methodologies for similar compounds.

Experimental Protocol (Representative)

Step 1: Synthesis of 3-(6-chloropyrimidin-4-yl)benzoic acid

-

To a solution of 3-bromobenzoic acid and 4,6-dichloropyrimidine in a suitable solvent system (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) are added.

-

The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling, the mixture is acidified, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography or recrystallization.

Step 2: Synthesis of 3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzoic acid

-

3-(6-chloropyrimidin-4-yl)benzoic acid and 4-(trifluoromethoxy)aniline are dissolved in a suitable solvent (e.g., ethanol).

-

A base (e.g., DIEA) is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified to give the desired product.

Step 3: Synthesis of this compound (N-(2-hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide)

-

To a solution of 3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzoic acid in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA) are added.

-

2-aminoethanol is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The final product, this compound, is isolated and purified using standard techniques such as column chromatography.

Biological Activity and Data Presentation

The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | This compound IC50 (nM) |

| Wild-type Abl | 220[1][2][3][4] |

| E505K mutant Abl | >10,000[7] |

Table 2: Cellular Antiproliferative Activity

| Cell Line | This compound EC50 (nM) |

| Ba/F3 p210 (wild-type Bcr-Abl) | 430[2] |

| Ba/F3 p210 E255K | 580[2] |

Experimental Protocols

ATP/NADH-Coupled Abl Kinase Assay

This assay determines the initial velocity of Abl tyrosine kinase-catalyzed peptide phosphorylation by coupling the production of ADP to the oxidation of NADH.

Workflow Diagram

Protocol

-

Reaction Mixture Preparation : A reaction mixture is prepared containing 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 2 mM phosphoenolpyruvate (PEP), pyruvate kinase/lactic dehydrogenase (PK/LDH) enzymes, 160 µM NADH, and 20 µg of the Abl peptide substrate (EAIYAAPFAKKK).[2]

-

Inhibitor Addition : this compound, at varying concentrations, is added to the wells of a 96-well plate containing the reaction mixture.

-

Enzyme Addition : 0.16 µM of Abl kinase is added to each well.

-

Reaction Initiation : The reaction is initiated by the addition of ATP.

-

Data Acquisition : The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored every 20 seconds using a microplate reader.

-

Data Analysis : The initial velocity of the reaction is calculated from the linear phase of the absorbance curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ba/F3 Cell Proliferation Assay

This assay measures the antiproliferative effect of this compound on murine Ba/F3 hematopoietic cells that are rendered IL-3 independent by the expression of the Bcr-Abl oncoprotein.

Workflow Diagram

Protocol

-

Cell Culture : Ba/F3 cells expressing Bcr-Abl (p210) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine at 37°C in a 5% CO2 incubator.[2]

-

Cell Seeding : Cells are seeded into 96-well plates at an appropriate density.

-

Compound Addition : A serial dilution of this compound is added to the wells.

-

Incubation : The plates are incubated for 48 hours.

-

Viability Assessment : Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis : The luminescence signal is read using a microplate reader. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound represents a significant advancement in the development of Bcr-Abl inhibitors. Its unique allosteric mechanism of action provides a powerful tool to combat resistance to traditional ATP-competitive TKIs. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the fields of oncology, drug discovery, and chemical biology, facilitating further investigation into the therapeutic potential of allosteric inhibitors. The continued exploration of compounds like this compound holds promise for the development of more effective and durable treatments for CML and other malignancies driven by aberrant kinase activity.

References

- 1. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of GNF-5

An In-Depth Technical Guide to the In Vitro Characterization of GNF-5

Introduction

This compound is a selective, orally active, and non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3] It is an analog of GNF-2, with a modification of an N-hydroxyethyl carboxamide group that provides it with a longer half-life.[2] this compound specifically binds to the myristate-binding pocket in the C-terminal lobe of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[4][5] This allosteric mechanism of action makes this compound a valuable tool for studying Bcr-Abl signaling and a potential therapeutic agent, particularly in combination with ATP-competitive inhibitors to overcome drug resistance.[4][6] Dysregulated Abelson (ABL) kinase activity is implicated in the pathogenesis of several diseases, most notably Chronic Myeloid Leukemia (CML).[7]

Biochemical and Cellular Activity

This compound has been demonstrated to inhibit the kinase activity of wild-type Bcr-Abl and shows efficacy against certain imatinib-resistant mutants. Its inhibitory activity has been quantified through various biochemical and cellular assays.

Data Presentation

Table 1: Biochemical Inhibition of Abl Kinase by this compound

| Target | Inhibitor | IC50 (µM) | Notes |

| Wild-type Abl | This compound | 0.22 | Non-ATP competitive inhibition.[2][8] |

| Myristate site mutant E505K | This compound | >10 | Demonstrates binding to the myristate site.[4][8] |

| T315I mutant | This compound | >10 | Ineffective as a single agent.[4] |

| Wild-type Abl | Nilotinib | - | - |

| T315I mutant | Nilotinib | 1.42 ± 0.3 | Weak activity.[4] |

| Myristate site mutant E505K | Nilotinib | 0.20 ± 0.01 | - |

| Wild-type Abl | Imatinib | - | - |

| Myristate site mutant E505K | Imatinib | 0.22 ± 0.03 | - |

Table 2: Cellular Activity of this compound

| Cell Line | Target | Assay | EC50/IC50 (µM) | Notes |

| Ba/F3 p210 wt-Bcr-Abl | Wild-type Bcr-Abl | Proliferation | EC50: 0.43 | - |

| Ba/F3 p210 E255K | E255K mutant Bcr-Abl | Proliferation | EC50: 0.58 | - |

| Ba/F3 E255V | E255V mutant | Proliferation | IC50: 0.38 | 12-day incubation.[2] |

| Ba/F3 T315I | T315I mutant | Proliferation | IC50: 5 | 12-day incubation.[2] |

| K562 | Bcr-Abl | Proliferation | IC50: ~1.5 (48h) | - |

| KU812 | Bcr-Abl | Proliferation | IC50: ~1 (48h) | - |

| KCL22 | Bcr-Abl | Proliferation | IC50: ~0.5 (48h) | - |

Signaling Pathways and Mechanism of Action

This compound functions as an allosteric inhibitor by binding to the myristate-binding pocket of the Abl kinase domain.[3] This binding event induces a conformational change that stabilizes the inactive state of the kinase, thereby inhibiting its catalytic activity.[5] This is distinct from ATP-competitive inhibitors like imatinib and nilotinib, which bind to the ATP-binding site. A significant finding is the synergistic effect observed when this compound is combined with ATP-site inhibitors.[4] This combination has been shown to be effective against the highly resistant T315I "gatekeeper" mutation, which is impervious to many ATP-competitive inhibitors.[4] The binding of this compound to the myristate pocket is thought to induce a dynamic conformation near the T315 residue, allowing ATP-competitive inhibitors to bind despite the bulky isoleucine substitution.[5]

Caption: Bcr-Abl signaling pathway and points of inhibition.

Experimental Protocols

Abl Kinase Assay (Biochemical)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against Abl kinase.

Caption: Workflow for an ATP/NADH-coupled Abl kinase assay.

Detailed Methodology:

An ATP/NADH-coupled assay system is utilized to measure the initial velocity of Abl tyrosine kinase-catalyzed peptide phosphorylation.[1]

-

Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 2 mM PEP (phosphoenolpyruvate), 160 µM NADH, 20 µg of Abl peptide substrate (e.g., EAIYAAPFAKKK), and a pyruvate kinase/lactic dehydrogenase (PK/LDH) enzyme mix.[1]

-

Inhibitor Addition: Add this compound at various concentrations to the wells.

-

Enzyme Addition: Add 0.16 µM of Abl kinase to the mixture.[1]

-

Reaction Initiation: Start the reaction by adding ATP.

-

Data Collection: Monitor the decrease in absorbance at 340 nm every 20 seconds using a microplate reader. The rate of NADH oxidation is directly proportional to the rate of ADP formation, and thus to the kinase activity.[1]

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (Cellular)

This protocol is used to assess the effect of this compound on the proliferation of Bcr-Abl-dependent cell lines.

Caption: Workflow for a cell proliferation/viability assay.

Detailed Methodology:

-

Cell Culture: Culture Ba/F3 cells expressing wild-type or mutant Bcr-Abl in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% L-glutamine at 37°C in a 5% CO2 incubator.[1]

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.2, 0.8, and 1.6 µM).[8]

-

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Data Measurement: Measure the luminescent signal using a microplate reader.

-

Data Analysis: Normalize the data to untreated controls and plot the results to determine the EC50 value, the concentration at which this compound inhibits cell proliferation by 50%.

Conclusion

This compound is a well-characterized allosteric inhibitor of Bcr-Abl. Its unique non-ATP competitive mechanism of action, binding to the myristate pocket, provides a distinct advantage, particularly when used in combination with traditional ATP-site inhibitors to combat resistance. The biochemical and cellular data consistently demonstrate its potency against wild-type Bcr-Abl and its synergistic activity against resistant mutants like T315I when combined with other inhibitors. The detailed experimental protocols provide a foundation for further investigation and characterization of this and similar allosteric modulators in drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]

- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]

- 6. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5)

CAS Number: 778277-15-9

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, commonly known as GNF-5, is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for this compound. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly for chronic myeloid leukemia (CML).

Physicochemical Properties

This compound is a white to off-white powder with a molecular formula of C20H17F3N4O3 and a molecular weight of 418.4 g/mol .[1][3] Its purity is typically reported as ≥95% or 99%+.[1][2]

| Property | Value | Source |

| Molecular Formula | C20H17F3N4O3 | [1][3] |

| Molecular Weight | 418.4 g/mol | [3] |

| CAS Number | 778277-15-9 | [1][2][3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% or 99%+ | [1][2] |

| Synonyms | This compound, GNF 5, GNF5 | [3] |

| XLogP3 | 3.5 | [3] |

| Monoisotopic Mass | 418.12527490 Da | [3] |

Analytical Data: A certificate of analysis for a batch of this compound reported the following data[2]:

-

HPLC Purity: 100.0 %

-

IR: Conforms

-

Mass Spec (M-H2O): 401.9

-

Mass Spec (MH+): 419.2

-

TLC Purity: 100 %

-

UV λmax: 270.00 nm

-

NMR: Conforms

Biological Activity and Mechanism of Action

This compound is a selective, non-ATP-competitive, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[4][5] Unlike ATP-competitive inhibitors such as imatinib that bind to the ATP-binding site of the kinase domain, this compound targets the myristate-binding pocket located at the C-terminus of the Abl kinase domain.[2][6] Binding of this compound to this allosteric site induces a conformational change in the Abl kinase domain, which ultimately inhibits its catalytic activity.[6]

This unique mechanism of action makes this compound a valuable tool for studying Bcr-Abl signaling and a potential therapeutic agent for CML, including some imatinib-resistant forms.[5] However, it is reported to be ineffective against the T315I "gatekeeper" mutation when used as a single agent.[6] Notably, when used in combination with ATP-competitive inhibitors like imatinib or nilotinib, this compound has been shown to suppress the emergence of resistance mutations in vitro and exhibit additive inhibitory activity against the Bcr-Abl T315I mutant.[1][4]

Quantitative Biological Data

| Parameter | Value | Cell Line/System | Source |

| IC50 (wild-type Abl) | 220 nM (0.22 µM) | Biochemical Assay | [3][4][6] |

| EC50 (wt-Bcr-Abl) | 430 nM | Ba/F3 cells | [4] |

| EC50 (E255K mutant Bcr-Abl) | 580 nM | Ba/F3 cells | [4] |

| IC50 (Cell Proliferation) | ~1 µM (48h) | K562, KU812, KCL22 cells | [7] |

Signaling Pathways

The primary signaling pathway affected by this compound is the constitutively active Bcr-Abl signaling cascade, which is central to the pathophysiology of CML. By inhibiting Bcr-Abl, this compound effectively blocks downstream signaling pathways that promote cell proliferation and survival.

Caption: Bcr-Abl Signaling and this compound Inhibition.

This compound also impacts other related pathways. Studies have shown that inhibition of Bcr-Abl by this compound leads to the downregulation of S-phase Kinase-associated Protein 2 (Skp2), resulting in G0/G1 cell cycle arrest.[5] Furthermore, this compound has been observed to decrease the expression and activity of the thioredoxin (TRX) system, leading to increased reactive oxygen species (ROS) levels in CML cells.[7]

Experimental Protocols

Preparation of this compound for In Vitro and In Vivo Studies

For in vitro experiments, this compound is typically prepared in a stock solution of 10 mM in 100% DMSO.[8] This stock solution is then diluted to the desired final concentration in the appropriate cell culture medium or buffer, such as 1x phosphate-buffered saline (PBS).[8] For in vivo studies in murine models, this compound has been administered via oral gavage (p.o.) at doses of 50-100 mg/kg.[4][6]

Abl Tyrosine Kinase Activity Assay (ATP/NADH-Coupled Assay)

This assay is used to determine the initial velocity of Abl tyrosine kinase-catalyzed peptide phosphorylation and to assess the inhibitory activity of compounds like this compound.[4]

Workflow:

Caption: ATP/NADH-Coupled Kinase Assay Workflow.

Reaction Mixture Components[4]:

-

20 mM Tris-HCl, pH 8.0

-

50 mM NaCl

-

10 mM MgCl2

-

2 mM PEP (Phosphoenolpyruvic acid)

-

20 µg Abl peptide substrate (e.g., EAIYAAPFAKKK)

-

PK/LDH enzyme mix (Pyruvate kinase/Lactate dehydrogenase)

-

160 µM NADH

-

0.16 µM Abl kinase

-

ATP (to start the reaction)

The decrease in NADH concentration, which corresponds to ATP hydrolysis, is monitored by the change in absorbance at 340 nm.

Cell Viability and Proliferation Assays

The effect of this compound on the viability and proliferation of CML cells can be assessed using various methods.

-

Trypan Blue Exclusion Assay: This is a manual method to count viable cells based on the principle that viable cells have intact cell membranes and exclude the dye, while non-viable cells do not.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells.[4]

-

MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells. Viable cells with active metabolism can convert the tetrazolium salt into a colored formazan product.

General Workflow for Cell-Based Assays:

Caption: General Cell Viability Assay Workflow.

In Vivo Efficacy Studies (Murine Xenograft Model)

The in vivo efficacy of this compound can be evaluated in murine models of CML.

Experimental Model:

-

Cell Line: Ba/F3 cells expressing Bcr-Abl are commonly used.[6]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are injected with the Bcr-Abl expressing cells.

-

Drug Administration: this compound is administered orally (p.o.) at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[6]

-

Endpoints: Efficacy is assessed by monitoring tumor growth, white blood cell counts, spleen weight, and overall survival.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide is classified as:

-

Acute toxicity, oral (Category 3): Toxic if swallowed.[3]

-

Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (this compound) is a well-characterized allosteric inhibitor of Bcr-Abl with demonstrated in vitro and in vivo activity. Its unique mechanism of action provides a valuable alternative and complementary approach to ATP-competitive inhibitors for the study and potential treatment of chronic myeloid leukemia. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNF-5 Cell-Based Assay: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing GNF-5 in cell-based assays. This compound is a potent and selective allosteric inhibitor of the Bcr-Abl kinase, a key driver in Chronic Myelogenous Leukemia (CML) and other cancers.

This compound, an analog of GNF-2, distinguishes itself by binding to the myristate-binding site of the Abl kinase domain, rather than the ATP-binding site targeted by many traditional tyrosine kinase inhibitors (TKIs).[1] This non-ATP competitive mechanism of action allows this compound to be effective against certain imatinib-resistant Bcr-Abl mutations.[1] These protocols detail the investigation of this compound's effects on cell viability and the underlying signaling pathways.

Principle of the Assay

The primary application of a this compound cell-based assay is to determine its cytotoxic and anti-proliferative effects on cancer cells, particularly those expressing the Bcr-Abl fusion protein. The most common method to quantify these effects is through cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of metabolically active, viable cells. A decrease in ATP levels upon this compound treatment indicates reduced cell viability.

Further investigation into the mechanism of action often involves analyzing the cell cycle and the modulation of specific signaling pathways. This compound has been shown to induce G0/G1 phase cell cycle arrest by downregulating S-phase kinase-associated protein 2 (Skp2) and subsequently upregulating the cyclin-dependent kinase inhibitors p27 and p21.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for a cell-based assay.

References

Application Notes and Protocols for In Vivo Xenograft Models of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, also known as GNF-5, is a selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of Chronic Myeloid Leukemia (CML). This compound binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inactivates the enzyme.[2][4] This mechanism is distinct from ATP-competitive tyrosine kinase inhibitors (TKIs) and allows this compound to be effective against certain TKI-resistant mutations, most notably the T315I "gatekeeper" mutation.

These application notes provide an overview of the in vivo application of this compound in xenograft models of CML, including its mechanism of action, protocols for establishing and utilizing these models, and a summary of expected outcomes.

Mechanism of Action and Signaling Pathway

This compound functions as a non-ATP-competitive inhibitor of Bcr-Abl.[2][4] Its allosteric binding to the myristoyl pocket of the Abl kinase domain stabilizes an inactive conformation of the protein.[4] This prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of CML cells.

The primary signaling pathway inhibited by this compound is the Bcr-Abl pathway. In CML, the Bcr-Abl oncoprotein constitutively activates a number of downstream signaling cascades, including the Ras/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt/mTOR pathway, which is critical for cell survival and inhibition of apoptosis. By inhibiting Bcr-Abl at an allosteric site, this compound effectively shuts down these aberrant signaling activities.

Due to its unique mechanism, this compound is often used in combination with ATP-competitive inhibitors like nilotinib. This dual-targeting approach can be particularly effective in overcoming resistance to single-agent TKI therapy, especially in the context of the T315I mutation, which confers resistance to most clinically available ATP-competitive TKIs.

Bcr-Abl Signaling Pathway

Caption: Bcr-Abl signaling and points of inhibition.

In Vivo Xenograft Model: Application and Protocols

In vivo xenograft models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of anti-cancer compounds like this compound. The following protocols are based on established methodologies for CML xenograft studies.

Cell Lines

The selection of an appropriate cell line is critical for a successful xenograft study. For investigating this compound, particularly in the context of TKI resistance, the following human CML cell lines are recommended:

-

K562: A commonly used, Bcr-Abl positive cell line representing the blast crisis phase of CML.

-

Ba/F3-p210-T315I: An interleukin-3 (IL-3) dependent murine pro-B cell line engineered to express the human Bcr-Abl with the T315I mutation. This is a key model for testing inhibitors against this resistant variant.

Animal Models

Immunodeficient mice are required for the engraftment of human cell lines. Commonly used strains include:

-

Athymic Nude (nu/nu) Mice: Lack a thymus and are unable to produce T-cells.

-

Severe Combined Immunodeficient (SCID) Mice: Deficient in both T- and B-lymphocytes.

-

NOD/SCID Gamma (NSG) Mice: Highly immunodeficient, lacking mature T, B, and NK cells, and also have defects in cytokine signaling, which allows for better engraftment of hematopoietic cells.[5]

Experimental Workflow

Caption: Workflow for a CML xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model

-

Cell Preparation:

-

Culture CML cells (e.g., K562 or Ba/F3-T315I) in appropriate media and conditions until they reach the logarithmic growth phase.

-

Harvest cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL. The use of Matrigel enhances tumor take rate and growth.

-

-

Tumor Implantation:

-

Anesthetize 6-8 week old immunodeficient mice.

-

Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

This compound Monotherapy: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.05% Tween 80 in water). Administer this compound orally (p.o.) at a dose of 100 mg/kg daily.[3]

-

Combination Therapy: For combination studies, administer this compound at 75 mg/kg (p.o., daily) in combination with nilotinib (at an appropriate dose, e.g., 75 mg/kg, p.o., daily).[3]

-

Vehicle Control: Administer the vehicle solution to the control group following the same schedule and route as the treatment groups.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.

-

-

Endpoint and Data Analysis:

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

-

Portions of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., to assess phosphorylation of Bcr-Abl and downstream targets) or fixed in formalin for immunohistochemical analysis.

-

Data Presentation

Quantitative data from in vivo xenograft studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a CML Xenograft Model

| Treatment Group | Dose (mg/kg) | Route | Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | p.o. | Daily | 1500 ± 150 | - | +2.5 ± 1.0 |

| This compound | 100 | p.o. | Daily | 750 ± 90 | 50 | -1.2 ± 0.8 |

| Nilotinib | 75 | p.o. | Daily | 600 ± 75 | 60 | -3.0 ± 1.2 |

| This compound + Nilotinib | 75 + 75 | p.o. | Daily | 150 ± 30 | 90 | -4.5 ± 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Conclusion

The allosteric inhibitor this compound represents a valuable tool for preclinical research in CML, particularly for studying and overcoming TKI resistance. The provided protocols and application notes offer a framework for designing and executing in vivo xenograft studies to evaluate the efficacy of this compound, both as a single agent and in combination therapies. Careful selection of cell lines, animal models, and endpoints is crucial for obtaining robust and reproducible data to advance our understanding of CML and develop more effective therapeutic strategies.

References

- 1. Evaluation of cooperative antileukemic effects of nilotinib and vildagliptin in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploratory study on the impact of switching to nilotinib in 18 patients with chronic myeloid leukemia in chronic phase with suboptimal response to imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cardiovascular events in CML patients treated with Nilotinib: validation of the HFA-ICOS baseline risk score - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nilotinib treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GNF-5 Administration in Mouse Models of Chronic Myeloid Leukemia (CML)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of GNF-5, a selective allosteric inhibitor of the Bcr-Abl kinase, in preclinical mouse models of Chronic Myeloid Leukemia (CML). The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound, both as a single agent and in combination therapies.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance mutations, such as the recalcitrant T315I mutation, necessitates the development of novel therapeutic strategies. This compound is a non-ATP competitive inhibitor that binds to the myristoyl pocket of the Abl kinase domain, inducing an inactive conformation of the enzyme.[1][2] This distinct mechanism of action provides an opportunity to overcome resistance to traditional TKIs.

Preclinical In Vivo Efficacy of this compound

Studies in murine bone marrow transplantation models of CML have demonstrated the in vivo activity of this compound, particularly against the T315I Bcr-Abl mutant.[1] While single-agent this compound treatment has shown modest effects in some models, its combination with ATP-competitive inhibitors like nilotinib has resulted in synergistic or additive efficacy, leading to normalized blood counts, reduced spleen size, and prolonged survival.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies involving this compound administration in CML mouse models.

Table 1: Efficacy of this compound as a Single Agent and in Combination with Nilotinib in a T315I Bcr-Abl Murine Model

| Treatment Group | Dosage | Administration Route | Outcome |

| Vehicle | - | - | Significant increase in white blood cell counts and spleen size |

| This compound | 75 mg/kg, twice daily | Not specified | No significant response compared to vehicle |

| Nilotinib | 50 mg/kg, twice daily | Not specified | No significant response compared to vehicle |

| This compound + Nilotinib | 75 mg/kg + 50 mg/kg, twice daily | Not specified | Normalized blood cell counts and spleen size |

Data extracted from Zhang J, et al. Nature. 2010.[1]

Table 2: In Vivo Efficacy of this compound in a Non-mutant BCR-ABL Model

| Treatment Group | Dosage | Administration Route | Outcome (Tumor Burden) |

| Vehicle | - | Intravenous | High bioluminescence values |

| This compound | 50 mg/kg, once daily | Not specified | Significant reduction in tumor burden (P=0.006 vs. vehicle) |

| HG-7-85-01 | 100 mg/kg, once daily | Not specified | Significant reduction in tumor burden |

| This compound + HG-7-85-01 | 50 mg/kg + 100 mg/kg, once daily | Not specified | More significant reduction in tumor burden (P=0.002 vs. vehicle) |